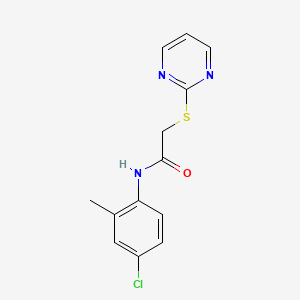
N-(4-chloro-2-methylphenyl)-2-(2-pyrimidinylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-methylphenyl)-2-(2-pyrimidinylthio)acetamide, commonly known as CP-690,550, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. CP-690,550 is a potent inhibitor of Janus kinase 3 (JAK3), which is an enzyme that plays a critical role in the immune response.
Mécanisme D'action
CP-690,550 is a selective inhibitor of N-(4-chloro-2-methylphenyl)-2-(2-pyrimidinylthio)acetamide, which is a member of the Janus kinase family of enzymes. N-(4-chloro-2-methylphenyl)-2-(2-pyrimidinylthio)acetamide is primarily expressed in immune cells such as T cells, B cells, and natural killer cells. N-(4-chloro-2-methylphenyl)-2-(2-pyrimidinylthio)acetamide plays a critical role in the signaling pathway that leads to the activation of T cells. When T cells are activated, they release cytokines that promote inflammation. By inhibiting N-(4-chloro-2-methylphenyl)-2-(2-pyrimidinylthio)acetamide, CP-690,550 can suppress the immune response and reduce inflammation.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have potent immunosuppressive effects in preclinical and clinical studies. In a phase 2 clinical trial, CP-690,550 was shown to significantly reduce the symptoms of rheumatoid arthritis in patients who had failed to respond to other treatments. CP-690,550 has also been shown to reduce the symptoms of psoriasis and inflammatory bowel disease in preclinical and clinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
CP-690,550 is a potent inhibitor of N-(4-chloro-2-methylphenyl)-2-(2-pyrimidinylthio)acetamide and has been extensively studied for its potential applications in the treatment of autoimmune diseases. However, there are some limitations to its use in lab experiments. CP-690,550 is a synthetic compound that is not found in nature, and its effects on the immune system may not accurately reflect the effects of natural compounds. Additionally, CP-690,550 may have off-target effects on other enzymes in the Janus kinase family, which could limit its specificity.
Orientations Futures
There are several future directions for research on CP-690,550. One area of research is to investigate the potential use of CP-690,550 in the treatment of other autoimmune diseases such as multiple sclerosis and lupus. Another area of research is to investigate the potential use of CP-690,550 in combination with other drugs to enhance its efficacy and reduce its side effects. Additionally, research could be conducted to investigate the long-term effects of CP-690,550 on the immune system and its potential for inducing tolerance in autoimmune diseases.
Méthodes De Synthèse
The synthesis of CP-690,550 involves the reaction of 4-chloro-2-methylbenzoyl chloride with 2-mercaptopyrimidine in the presence of a base to form the intermediate product, 4-chloro-2-methylphenylthioacetamide. This intermediate product is then reacted with ethyl chloroacetate in the presence of a base to form the final product, CP-690,550.
Applications De Recherche Scientifique
CP-690,550 has been extensively studied for its potential applications in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. N-(4-chloro-2-methylphenyl)-2-(2-pyrimidinylthio)acetamide is a key enzyme in the signaling pathway that leads to the activation of T cells, which play a critical role in the immune response. By inhibiting N-(4-chloro-2-methylphenyl)-2-(2-pyrimidinylthio)acetamide, CP-690,550 can suppress the immune response and reduce inflammation. Several preclinical and clinical studies have shown promising results for the use of CP-690,550 in the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3OS/c1-9-7-10(14)3-4-11(9)17-12(18)8-19-13-15-5-2-6-16-13/h2-7H,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPVJHJSWNNGJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

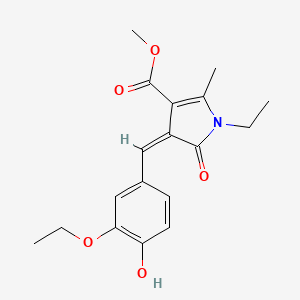
![N-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5110720.png)
![isobutyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5110724.png)
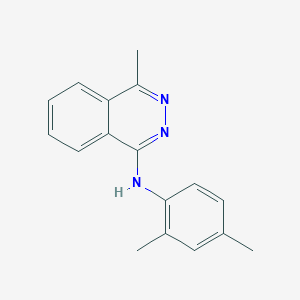
![N-(2,4-difluorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5110742.png)
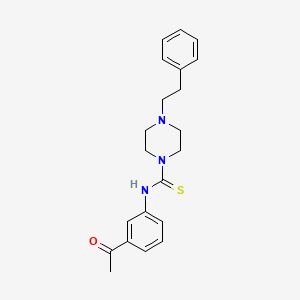
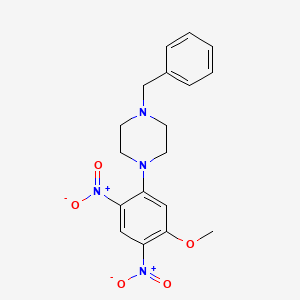
![4-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5110762.png)
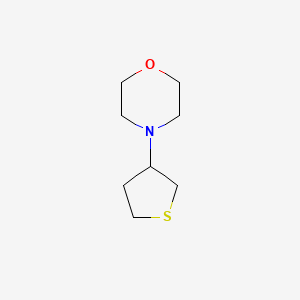
![N-ethyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide](/img/structure/B5110774.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)pentanamide](/img/structure/B5110775.png)
![6-methyl-2-{[4-(4-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5110783.png)
![benzyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5110798.png)
![6-amino-4-(2,4-dichlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5110824.png)